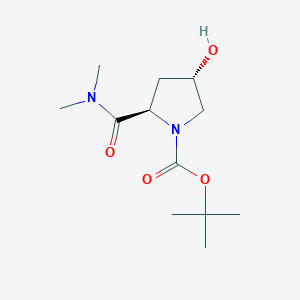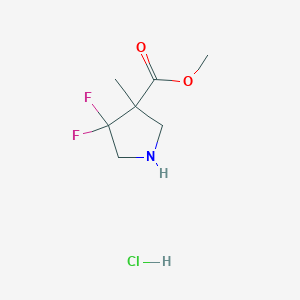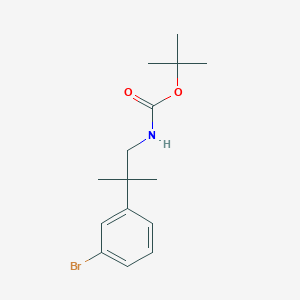![molecular formula C6H13NS B15305546 (2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a methylsulfanyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the direct catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantioselectivity . The reaction conditions often include the use of specific chiral ligands and organocatalysts to facilitate the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes are optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the chiral center.
Major Products Formed
科学的研究の応用
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-[(methylsulfanyl)methyl]pyrrolidine include other chiral pyrrolidine derivatives and α-chiral primary amines . These compounds share structural similarities but may differ in their substituents and stereochemistry.
Uniqueness
What sets this compound apart is its specific substitution pattern and chiral configuration, which confer unique reactivity and selectivity in various chemical and biological processes. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H13NS |
|---|---|
分子量 |
131.24 g/mol |
IUPAC名 |
(2S)-2-(methylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
InChIキー |
UAFBQROGXTXREC-LURJTMIESA-N |
異性体SMILES |
CSC[C@@H]1CCCN1 |
正規SMILES |
CSCC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)



![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)


![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)



![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)

